PKI 14-22 amide,myristoylated

Cell Permeability Insulin Secretion Pancreatic Beta Cells

This cell-permeable, myristoylated PKA inhibitor (Ki=36 nM, CAS 201422-03-9) uniquely combines high intrinsic potency with pseudo-substrate-based selectivity, avoiding off-target kinase activity of ATP-competitive inhibitors (e.g., H-89). N-terminal myristoylation enables blood-brain barrier penetration and intracellular PKA blockade without transfection. Validated in pancreatic islets, neurons, microglia, and in vivo morphine tolerance models, it is the definitive tool for unambiguous PKA inhibition in live cells and tissues. Choose this product for reproducible, PKA-specific results.

Molecular Formula C53H100N20O12
Molecular Weight 1209.5
CAS No. 201422-03-9
Cat. No. B612441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKI 14-22 amide,myristoylated
CAS201422-03-9
SynonymsProtein kinase inhibitor-(14-22)-amide, myristoylated
Molecular FormulaC53H100N20O12
Molecular Weight1209.5
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)N
InChIInChI=1S/C53H100N20O12/c1-6-8-9-10-11-12-13-14-15-16-17-24-39(76)65-29-40(77)69-35(22-19-26-63-52(58)59)48(83)73-43(33(5)74)50(85)66-30-41(78)68-34(21-18-25-62-51(56)57)46(81)70-36(23-20-27-64-53(60)61)47(82)71-37(28-38(54)75)49(84)67-32(4)45(80)72-42(44(55)79)31(3)7-2/h31-37,42-43,74H,6-30H2,1-5H3,(H2,54,75)(H2,55,79)(H,65,76)(H,66,85)(H,67,84)(H,68,78)(H,69,77)(H,70,81)(H,71,82)(H,72,80)(H,73,83)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64)/t31-,32-,33+,34-,35-,36-,37-,42-,43-/m0/s1
InChIKeyGQPQKQWUUHDDIS-JDLJUXOTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
SolubilitySoluble in DMSO
Storage-20°C

PKI 14-22 amide, myristoylated (CAS 201422-03-9): A Cell-Permeable Peptide Inhibitor of cAMP-Dependent Protein Kinase A (PKA)


PKI 14-22 amide, myristoylated (CAS 201422-03-9), is a cell-permeable peptide derived from the endogenous heat-stable protein kinase inhibitor (PKI) sequence [1]. It functions as a highly specific, cAMP-dependent, competitive inhibitor of protein kinase A (PKA) with a Ki value of approximately 36 nM . The N-terminal myristoylation modification enhances its ability to cross cell membranes and the blood-brain barrier, enabling effective PKA inhibition in intact cellular and in vivo systems [2]. This compound serves as a critical research tool for dissecting cAMP/PKA signaling pathways in diverse contexts including pain modulation, viral replication, and phagocytosis [3].

Why PKI 14-22 amide, myristoylated Cannot Be Substituted with Non-Myristoylated PKI Peptides or Small-Molecule PKA Inhibitors


Generic substitution with non-myristoylated PKI (14-22) amide fails to achieve intracellular PKA inhibition in live-cell or in vivo experiments due to its inability to cross the plasma membrane, restricting its utility to cell-free assays . While small-molecule PKA inhibitors like H-89 and KT5720 are cell-permeable, they inhibit PKA through distinct mechanisms (ATP-competitive) and often exhibit off-target kinase activity or non-PKA-mediated effects, leading to ambiguous or context-dependent results [1]. The myristoylation of PKI 14-22 amide provides a unique combination of high intrinsic potency (Ki=36 nM), pseudo-substrate-based selectivity, and verified cellular uptake, making it the definitive tool for interrogating PKA-specific functions in complex biological systems .

Quantitative Differentiation of PKI 14-22 amide, myristoylated: Head-to-Head Performance Data Against Key Comparators


Superior Cellular Uptake and Functional Efficacy: Myristoylated vs. Non-Myristoylated PKI (14-22) Amide

The N-terminal myristoylation of PKI (14-22) amide is essential for traversing the plasma membrane and inhibiting intracellular PKA. While the non-myristoylated peptide exhibits a Ki of 36 nM in vitro, it is ineffective in intact cells . In contrast, myristoylated PKI (14-22) amide (myr-PKI14-22) achieves functional inhibition in intact pancreatic islets, demonstrating a clear structure-function differentiation for live-cell applications [1].

Cell Permeability Insulin Secretion Pancreatic Beta Cells PKA Inhibition

Broad-Spectrum Antiviral Activity: PKI 14-22 amide, myristoylated vs. Other PKA Inhibitors in Zika Virus Replication

In a direct comparison against other pathway inhibitors, PKI 14-22 amide, myristoylated was identified as a potent suppressor of Zika virus (ZIKV) replication across multiple viral strains, a property not universally shared by other PKA inhibitors like H-89 or KT5720 [1]. The compound demonstrated strain-specific IC50 values with minimal cytotoxicity in human endothelial cells, highlighting its unique antiviral profile [2].

Zika Virus Antiviral Flavivirus Viral Replication

In Vivo Efficacy in Pain Models: Reversal of Morphine Tolerance by PKI 14-22 amide, myristoylated

PKI 14-22 amide, myristoylated demonstrates in vivo functional activity by reversing morphine analgesic tolerance in mice, a behavioral endpoint that requires effective brain penetration and PKA inhibition in relevant neural circuits [1]. This in vivo efficacy is a key differentiator from non-cell-permeable PKI peptides and provides a direct readout of the compound's ability to engage its target in the central nervous system .

Morphine Tolerance Pain Analgesia In Vivo Pharmacology

Mechanistic Selectivity: PKI 14-22 amide, myristoylated vs. H-89 in cAMP-Dependent Phagocytosis

Both PKI 14-22 amide and H-89 inhibit myelin phagocytosis in microglia and macrophages at normal cAMP levels, confirming a PKA-dependent mechanism [1]. However, as a pseudo-substrate inhibitor, PKI 14-22 amide offers a distinct mechanism of action compared to the ATP-competitive inhibitor H-89, which is known to have off-target kinase effects [2]. This mechanistic distinction is critical for researchers requiring a more selective tool to dissect cAMP/PKA signaling without confounding ATP-site-mediated activities .

Phagocytosis Innate Immunity cAMP Signaling Microglia

High-Impact Application Scenarios for PKI 14-22 amide, myristoylated in Academic and Pharmaceutical Research


Investigating cAMP/PKA Signaling in Intact Primary Cells and Tissues

Researchers requiring unambiguous PKA inhibition in live, intact primary cells (e.g., pancreatic islets, neurons, microglia) can utilize PKI 14-22 amide, myristoylated to achieve functional blockade, as demonstrated by the inhibition of insulin secretion in pancreatic islets [1]. Its cell-permeability eliminates the need for microinjection or transfection, enabling studies in physiologically relevant ex vivo systems .

Elucidating PKA-Dependent Mechanisms in Viral Replication and Host-Pathogen Interactions

Virologists studying flavivirus replication, particularly Zika virus, can employ this compound as a tool to dissect the role of host PKA activity. The demonstrated broad-spectrum inhibition of ZIKV strains with defined IC50 values provides a quantitative benchmark for evaluating host-targeting antiviral strategies [2].

Probing Central Nervous System PKA Function in Pain and Addiction Models

Neuroscientists exploring PKA's role in opioid tolerance, hyperalgesia, or other CNS disorders can leverage the blood-brain barrier permeability of PKI 14-22 amide, myristoylated for in vivo studies. The compound's ability to reverse morphine tolerance in mice after central administration validates its utility in behavioral pharmacology [3].

Differentiating PKA-Specific Effects from Broad-Spectrum Kinase Inhibition

Investigators seeking to confirm PKA-specific phenotypes without the confounding off-target effects of ATP-competitive inhibitors (e.g., H-89, KT5720) should select PKI 14-22 amide, myristoylated. Its pseudo-substrate mechanism ensures that observed effects, such as inhibition of phagocytosis, are directly attributable to PKA activity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PKI 14-22 amide,myristoylated

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.